molecular formula C12H21NO4 B13337566 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Cat. No.: B13337566
M. Wt: 243.30 g/mol
InChI Key: FRYFRZPDMHRDDH-YGPZHTELSA-N
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Description

2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid is a chiral compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, including Grignard reactions or other carboxylation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The Boc group provides steric protection, allowing selective reactions at other sites within the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid
  • 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)butanoic acid

Uniqueness

2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid is unique due to its specific combination of a pyrrolidine ring, a Boc protecting group, and a propanoic acid moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid

InChI

InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m1/s1

InChI Key

FRYFRZPDMHRDDH-YGPZHTELSA-N

Isomeric SMILES

CC([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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